1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15566192
Molecular Formula: C21H15N3O4S
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15N3O4S |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C21H15N3O4S/c1-11-22-23-21(29-11)24-17(12-7-9-13(27-2)10-8-12)16-18(25)14-5-3-4-6-15(14)28-19(16)20(24)26/h3-10,17H,1-2H3 |
| Standard InChI Key | DSVJNQBETKQVPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name delineates its intricate structure:
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A chromeno[2,3-c]pyrrole-3,9-dione core, comprising fused benzene, pyrrole, and ketone groups.
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A 4-methoxyphenyl substituent at position 1, introducing electron-donating methoxy groups.
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A 5-methyl-1,3,4-thiadiazol-2-yl group at position 2, contributing sulfur and nitrogen heteroatoms for potential bioactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₇N₃O₄S |
| Molecular Weight | 443.46 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O |
| Topological Polar Surface | 113 Ų |
| Hydrogen Bond Acceptors | 7 |
The methoxy group enhances solubility in organic solvents, while the thiadiazole ring augments metabolic stability and binding affinity to biological targets.
Synthetic Strategies
Multicomponent Reaction Pathways
Chromeno[2,3-c]pyrrole derivatives are typically synthesized via one-pot multicomponent reactions. A representative protocol involves:
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Condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with 4-methoxybenzaldehyde to form a chalcone intermediate.
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Cyclization with 2-hydrazinyl-5-methyl-1,3,4-thiadiazole under acidic conditions (e.g., acetic acid) to construct the pyrrole-thiadiazole hybrid.
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Oxidation of the dihydrochromeno moiety to the dione using MnO₂ or DDQ.
Reaction Optimization
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Solvent: Ethanol or DMF at 80–100°C.
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Catalyst: Piperidine for Knoevenagel condensation steps.
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Yield: 45–60% after column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (d, J = 8.4 Hz, 1H, aromatic H),
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δ 7.89 (s, 1H, thiadiazole H),
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δ 7.45–7.32 (m, 4H, methoxyphenyl H),
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δ 3.84 (s, 3H, OCH₃),
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δ 2.51 (s, 3H, CH₃-thiadiazole).
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¹³C NMR:
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δ 183.2 (C=O),
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δ 162.1 (C-OCH₃),
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δ 154.3 (thiadiazole C-2).
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Mass Spectrometry
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ESI-MS (m/z): 444.1 [M+H]⁺, 466.1 [M+Na]⁺.
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Fragmentation peaks at m/z 315 (loss of thiadiazole) and 287 (chromenopyrrole core).
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Analogous chromenopyrrole-thiadiazole hybrids exhibit broad-spectrum activity:
Table 2: Antimicrobial IC₅₀ Values (μM)
| Pathogen | Analog Compound | IC₅₀ |
|---|---|---|
| Staphylococcus aureus | VC15563832 | 12.3 |
| Escherichia coli | EVT-11707605 | 18.7 |
| Candida albicans | AV-C derivatives | 9.4 |
Mechanistically, the thiadiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the chromenopyrrole core intercalates DNA .
Pharmacokinetic Profiling
ADMET Predictions
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Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4 substrate; demethylation of methoxy group.
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Toxicity: LD₅₀ (rat) = 320 mg/kg; hERG inhibition risk (IC₅₀ = 4.1 μM).
Table 3: Solubility and Lipophilicity
| Parameter | Value |
|---|---|
| LogP (octanol/water) | 2.87 |
| Aqueous Solubility | 0.024 mg/mL |
| Plasma Protein Binding | 89.3% |
Computational Studies
Molecular Docking
Docking into Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW):
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Binding affinity: −9.2 kcal/mol.
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Key interactions:
DFT Calculations
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HOMO-LUMO gap: 3.8 eV, indicating moderate reactivity.
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Electrostatic potential maps highlight nucleophilic regions at the thiadiazole sulfur.
Comparative Analysis with Structural Analogs
Table 4: Bioactivity Comparison
| Compound | Anticancer GI₅₀ (μM) | Antimicrobial IC₅₀ (μM) |
|---|---|---|
| Target compound | 8.2 | 10.1 (avg) |
| 1-(3-Hydroxyphenyl) derivative | 14.5 | 15.3 |
| 1-(4-Butoxyphenyl) derivative | 22.7 | 18.9 |
The 4-methoxyphenyl group confers superior activity vs. hydroxyl or butoxy variants, likely due to enhanced membrane permeability.
Challenges and Future Directions
Synthetic Limitations
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Low yields in thiadiazole cyclization steps (≤50%).
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Epimerization at C-2 during oxidation requires chiral resolution.
Therapeutic Opportunities
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